molecular formula C12H18ClN3O2 B2361517 2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one CAS No. 2411287-79-9

2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one

Cat. No.: B2361517
CAS No.: 2411287-79-9
M. Wt: 271.75
InChI Key: IMIVUBPQABOVDA-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one is a chemical compound with a complex structure that includes a chloro group, a pyrazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one typically involves multiple steps. One common method involves the reaction of 1-ethylpyrazole with morpholine in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of chlorinating agents and the potential hazards associated with the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-1-one
  • 2-Chloro-1-[2-(1-phenylpyrazol-4-yl)morpholin-4-yl]propan-1-one

Uniqueness

2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

IUPAC Name

2-chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-3-16-7-10(6-14-16)11-8-15(4-5-18-11)12(17)9(2)13/h6-7,9,11H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIVUBPQABOVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CN(CCO2)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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